5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H14ClN/c13-9-2-5-11-8(7-9)1-6-12(11)14-10-3-4-10/h2,5,7,10,12,14H,1,3-4,6H2 |
InChI Key |
STMRJHAAVAQDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine typically involves two main stages:
Construction of the 5-chloro-2,3-dihydro-1H-indene core.
Introduction of the N-cyclopropyl amine substituent at the 1-position of the indene ring.
The indene core is often prepared via cyclization reactions starting from appropriately substituted precursors, followed by selective halogenation to install the chlorine atom at the 5-position. The cyclopropyl amine moiety is introduced through nucleophilic substitution or amination reactions using cyclopropylamine or its derivatives.
Preparation of the 5-Chloro-2,3-dihydro-1H-indene Core
A common approach involves the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine or its precursors by:
Starting from substituted benzaldehydes or vanillin derivatives, which undergo methylation and condensation steps to form intermediates such as bisacetoacetates or keto acids.
Cyclization using polyphosphoric acid (PPA) to form the indanone or indene ring system.
Reduction of ketone groups via Clemmensen reduction to yield the dihydroindene skeleton.
Halogenation at the 5-position using reagents like phosphorus oxychloride (POCl₃) or other chlorinating agents to install the chlorine substituent.
Introduction of the N-Cyclopropyl Amine Group
The amination step typically involves:
Conversion of the indanone or indene intermediate to a suitable leaving group derivative (e.g., acyl halide or halogenated intermediate).
Nucleophilic substitution with cyclopropylamine under conditions such as reflux in ethanol or dimethylformamide (DMF) with potassium carbonate as a base.
Alternative methods include palladium-catalyzed cross-coupling reactions using cyclopropyl boronic acid to install the cyclopropyl substituent on nitrogen or carbon atoms, depending on the synthetic design.
Detailed Preparation Methods and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methylation of hydroxyl group | Dimethyl sulfate, alkaline medium | 70-80 | Converts vanillin to veratraldehyde as key intermediate |
| 2 | Condensation with ethyl acetoacetate | Piperidine catalyst, room temperature | 65-75 | Forms bisacetoacetate intermediate |
| 3 | Acidic hydrolysis | 6 N KOH in 90% ethanol, reflux | 65-70 | Produces diacid intermediate with characteristic IR and NMR spectra |
| 4 | Cyclization | Polyphosphoric acid (PPA), steam bath, 4 hours | 75-80 | Forms keto acid intermediate; extraction with chloroform |
| 5 | Clemmensen reduction | Zn(Hg), HCl, reflux | 70-75 | Reduces keto group to form dihydroindene ring system |
| 6 | Chlorination | POCl₃, reflux | 60-70 | Introduces chlorine at 5-position; key for final compound structure |
| 7 | Amination (N-cyclopropyl substitution) | Cyclopropylamine, EtOH or DMF, K₂CO₃, reflux | 50-60 | Nucleophilic substitution to introduce cyclopropyl amine; moderate yields observed |
Yields are approximate and based on literature averages from related indene derivative syntheses.
Analytical and Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR): Proton NMR typically shows aromatic singlets around δ 6.7–6.9 ppm corresponding to the indene protons, multiplets for cyclopropyl protons between δ 0.5–1.0 ppm, and signals for the dihydroindene methylene protons between δ 2.1–3.0 ppm.
Infrared Spectroscopy (IR): Characteristic NH stretch around 3300 cm⁻¹ confirms amine formation; disappearance of OH stretch indicates successful amidation or substitution.
Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (~208 g/mol for 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine) confirm the expected molecular formula.
Comparative Analysis of Synthetic Routes
Research Findings and Optimization Notes
The chlorination step using phosphorus oxychloride is critical for regioselective halogenation; reaction temperature and time must be carefully controlled to avoid over-chlorination or decomposition.
Amination with cyclopropylamine benefits from using polar aprotic solvents like DMF and mild bases such as potassium carbonate to enhance nucleophilicity and improve yields.
Reduction steps (Clemmensen) require careful handling due to the use of toxic reagents (Zn/Hg amalgam), and alternatives like catalytic hydrogenation may be explored for greener chemistry.
Purification often involves recrystallization from solvents like acetone or ethanol to achieve high purity.
- PubChem Compound Summary for (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine, PubChem, 2025.
- Synthesis and Biological Evaluation of Amide Derivatives of 6-Chloro-2,3-dihydro-1H-inden-1-yl acetic Acid, Academia.edu, 2008.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-chloro-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce various substituted indene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine serves as a valuable intermediate for the preparation of more complex molecules
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It can be used as a scaffold for the design of new drugs with potential therapeutic applications.
Medicine: Research has indicated that indene derivatives, including 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine, may possess pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-amine
- Structure : Lacks the N-cyclopropyl group; chlorine at position 3.
- Molecular Weight : 167.64 g/mol (C₉H₁₀ClN) .
- Key Differences : The absence of the cyclopropyl group reduces steric hindrance and metabolic stability. This compound is primarily used as an intermediate in synthesizing MAO-B inhibitors .
- Biological Activity : Less potent than N-cyclopropyl derivatives due to faster metabolic clearance .
5-Bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
- Structure : Bromine replaces chlorine at position 5; retains the N-cyclopropyl group.
- Molecular Weight: 236.06 g/mol (C₉H₆BrNO₂) .
- Key Differences: Bromine’s larger atomic radius and polarizability may alter binding kinetics.
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine
- Structure : Features a propan-2-amine substituent instead of cyclopropyl.
- Molecular Weight : 175.26 g/mol (C₁₂H₁₇N) .
- Key Differences : The longer alkyl chain increases lipophilicity but reduces target selectivity. This compound is associated with psychoactive effects, highlighting the importance of substituent choice in avoiding off-target activity .
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Structure : Bromine at position 5, methyl at position 4, and a hydrochloride salt.
- Molecular Weight : 263.57 g/mol (C₁₀H₁₃BrN·HCl) .
- Bromine’s electron-withdrawing effects may reduce activity compared to chlorine derivatives .
Structural and Pharmacological Insights
Substituent Effects
- Chlorine vs. Bromine : Chlorine’s smaller size and electronegativity optimize π-π stacking in MAO-B’s hydrophobic pocket, whereas bromine’s bulkiness may disrupt binding .
- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to straight-chain amines (e.g., propan-2-amine) .
Stereochemical Considerations
- Enantiomers of 5-chloro-indenamine derivatives (e.g., (R)- and (S)-forms) exhibit divergent binding affinities. The cyclopropyl group’s rigidity may amplify stereochemical effects, as seen in rasagiline analogs .
Data Table: Comparative Analysis of Indenamine Derivatives
Biological Activity
5-Chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Molecular Details:
- Molecular Formula: C10H11ClN
- Molecular Weight: 199.65 g/mol
- CAS Number: 1518870-62-6
- IUPAC Name: 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN |
| Molecular Weight | 199.65 g/mol |
| IUPAC Name | 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine |
| CAS Number | 1518870-62-6 |
Antimicrobial Properties
Research indicates that 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating significant potency.
Key Findings:
- Effective against Staphylococcus aureus and Escherichia coli .
- MIC values ranged from 0.0039 to 0.025 mg/mL , indicating strong antibacterial properties .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Receptor Binding: It could bind to receptors or enzymes, altering their function and leading to cell death or growth inhibition.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of indenes, including 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine. The study revealed that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Against Selected Strains
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.020 |
This data underscores the compound's potential as a therapeutic agent in treating bacterial infections.
Potential in Cancer Therapy
Emerging research suggests that compounds similar to 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amines may possess anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
